2'-Désoxyguanosine-5'-monophosphate disodique hydraté

Vue d'ensemble

Description

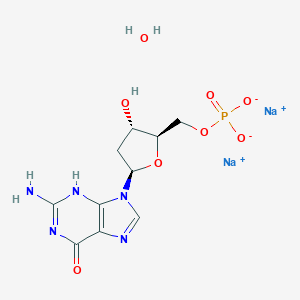

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a purine nucleoside monophosphate where the guanine base is attached to a deoxyribose sugar, which is further linked to a phosphate group. This compound is essential in DNA synthesis and repair mechanisms, making it a significant molecule in molecular biology and biochemistry .

Applications De Recherche Scientifique

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate has numerous applications in scientific research:

Chemistry: Used as a substrate in enzymatic reactions to study the kinetics and mechanisms of nucleotide metabolism.

Biology: Plays a role in DNA synthesis and repair studies, serving as a building block for DNA polymerases.

Medicine: Investigated for its potential in antiviral therapies and as a biomarker for oxidative stress in various diseases.

Industry: Utilized in the production of synthetic DNA and RNA for research and therapeutic purposes

Mécanisme D'action

Target of Action

The primary target of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate (also known as 5’-Deoxyguanylic acid; dGMP) is guanylate kinases . Guanylate kinases are key enzymes involved in the salvage pathway of purine metabolism, which is crucial for DNA and RNA synthesis.

Mode of Action

dGMP acts as a substrate for guanylate kinases . It is used by these enzymes to generate dGDP (deoxyguanosine diphosphate) , which is then further phosphorylated to dGTP (deoxyguanosine triphosphate) . These are nucleotide precursors used in DNA synthesis.

Biochemical Pathways

The compound is involved in the purine salvage pathway , specifically in the step where guanylate kinases convert dGMP to dGDP . This is a critical step in the synthesis of DNA, as dGTP is incorporated into the growing DNA strand during replication.

Result of Action

The result of dGMP’s action is the production of dGTP, a necessary component for DNA synthesis . This contributes to the replication and repair of DNA, which are essential processes for cell survival and proliferation.

Analyse Biochimique

Biochemical Properties

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate plays a crucial role in biochemical reactions. It serves as a substrate for guanylate kinase to form deoxyguanosine diphosphate (dGDP), which upon phosphorylation to deoxyguanosine triphosphate (dGTP) supports DNA biosynthesis . The compound interacts with enzymes such as guanylate kinase and other biomolecules in these processes .

Cellular Effects

The effects of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate on cells and cellular processes are profound. As a nucleotide precursor, it influences cell function by contributing to DNA synthesis. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate exerts its effects through binding interactions with biomolecules and enzymes. It is involved in enzyme activation, particularly guanylate kinase, leading to changes in gene expression and DNA synthesis .

Metabolic Pathways

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is involved in the metabolic pathway of DNA synthesis, interacting with enzymes such as guanylate kinase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, selective phosphorylation, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative lesion in DNA.

Reduction: Although less common, reduction reactions can modify the guanine base or the phosphate group.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or reactive oxygen species (ROS) under physiological conditions.

Reduction: Sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

Oxidation: 8-oxo-2’-deoxyguanosine.

Reduction: Reduced forms of the nucleotide.

Substitution: Various nucleotide analogs depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2’-Deoxyadenosine-5’-monophosphate

- 2’-Deoxycytidine-5’-monophosphate

- 2’-Deoxyuridine-5’-monophosphate

- Guanosine-5’-monophosphate

Uniqueness

2’-Deoxyguanosine-5’-monophosphatedisodiumsalthydrate is unique due to its specific role in DNA synthesis and repair. Unlike its ribonucleotide counterpart, it lacks a hydroxyl group at the 2’ position of the ribose sugar, making it more stable and less prone to hydrolysis. This stability is crucial for its function in DNA, where it contributes to the overall integrity and fidelity of the genetic material .

Activité Biologique

Overview

2'-Deoxyguanosine-5'-monophosphate disodium salt hydrate (dGMP) is a nucleotide derivative crucial for various biological processes, particularly in DNA synthesis and repair. It serves as a building block for DNA, pairing with cytosine during replication. This compound plays a significant role in purine metabolism and cellular signaling, impacting numerous physiological functions.

Chemical Structure and Properties

2'-Deoxyguanosine-5'-monophosphate is characterized by:

- Molecular Formula : C10H13N5O7P

- CAS Number : 52558-16-4

- Molecular Weight : 307.21 g/mol

The compound consists of a guanine base linked to a deoxyribose sugar and a phosphate group at the 5' position, making it a purine 2'-deoxyribonucleoside monophosphate.

Target Enzymes

The primary target of dGMP is guanylate kinase , which phosphorylates dGMP to form 2'-deoxyguanosine diphosphate (dGDP) and subsequently 2'-deoxyguanosine triphosphate (dGTP). This transformation is crucial for DNA synthesis, as dGTP is an essential substrate for DNA polymerases.

Biochemical Pathways

The conversion of dGMP into dGDP and then into dGTP is part of the purine metabolism pathway . This pathway is vital for maintaining nucleotide pools necessary for DNA replication and repair processes.

Biological Functions

-

DNA Replication and Repair

- dGMP is incorporated into DNA strands during replication, ensuring accurate genetic information transfer.

- It also participates in DNA repair mechanisms, where its phosphorylation to dGTP is critical.

-

Cell Signaling

- Beyond its role in nucleic acid metabolism, dGMP influences cell signaling pathways by participating in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various signaling cascades.

-

Cellular Effects

- Studies show that dGMP affects cellular proliferation and differentiation by modulating key signaling pathways associated with growth factors.

Study on Metabolic Pathways

Research has demonstrated that dGMP plays a role in metabolic disorders such as gout. In humans, the conversion of dGMP to other nucleotides is mediated by enzymes like guanylate kinase and cytosolic purine nucleotidase, highlighting its importance in metabolic regulation .

Extracellular Effects

A study published in PLoS One investigated how extracellular dGMP enhances the tolerance of Deinococcus radiodurans to oxidative stress. The presence of free extracellular DNA, including dNMPs like dGMP, was shown to promote bacterial survival under stress conditions .

Photochemical Reactions

Research has also explored the photochemical behavior of dGMP when exposed to certain antibiotics like ciprofloxacin. This study revealed that ciprofloxacin can induce oxidative damage to dGMP, affecting its stability and biological activity .

Dosage Effects

In animal models, varying doses of dGMP have shown different effects on DNA synthesis:

- Low Doses : Generally well-tolerated; enhance DNA synthesis and repair.

- High Doses : Potentially toxic effects observed, indicating the need for careful dosage regulation in therapeutic applications.

Transport and Distribution

dGMP is transported into cells via specific nucleotide transporters and distributed across cellular compartments, including the nucleus where it participates directly in DNA synthesis.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| DNA Synthesis | Incorporated into DNA during replication; essential for genetic fidelity. |

| Cellular Signaling | Participates in cGMP production; influences various signaling pathways. |

| Metabolic Regulation | Involved in purine metabolism; affects conditions like gout. |

| Stress Response | Enhances bacterial tolerance to oxidative stress through extracellular effects. |

Propriétés

IUPAC Name |

disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSJCEYJAGVPJG-BIHLCPNHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33430-61-4 | |

| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.